8,9,10-Trimethoxy Urolithin M6

Cancer Metabolism LDH-A Inhibition Warburg Effect

This trimethoxy-protected urolithin intermediate is the essential precursor for synthesizing Urolithin M6, a galloflavin mimetic with demonstrated LDH-A inhibitory activity (IC50 36 ± 3 μM, Raji cells) and antiproliferative effects (IC50 25 ± 2 μM). The trimethoxy protection shields reactive hydroxyl groups during chemical transformations—a critical feature absent in unprotected urolithins—enabling clean deprotection to bioactive UM6 for cancer metabolism and Warburg effect studies. Substitution with other urolithins is scientifically unsound due to profound structure-dependent bioactivity variations. For research use only; not for human or veterinary use.

Molecular Formula C16H14O6
Molecular Weight 302.28 g/mol
Cat. No. B15295388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8,9,10-Trimethoxy Urolithin M6
Molecular FormulaC16H14O6
Molecular Weight302.28 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C2C3=C(C=C(C=C3)O)OC(=O)C2=C1)OC)OC
InChIInChI=1S/C16H14O6/c1-19-12-7-10-13(15(21-3)14(12)20-2)9-5-4-8(17)6-11(9)22-16(10)18/h4-7,17H,1-3H3
InChIKeyGGDCQKUCSVTTGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8,9,10-Trimethoxy Urolithin M6: A Protected Intermediate for the Synthesis of Urolithin M6 and Galloflavin-Mimetic LDH-A Inhibitors


8,9,10-Trimethoxy Urolithin M6 (CAS 107100-41-4) is a synthetic intermediate in the urolithin family, characterized by a trimethoxy-protected urolithin M6 scaffold . Unlike its natural counterpart Urolithin M6 (a tetrahydroxy metabolite from gut microbiota), this compound serves primarily as a protected precursor for the synthesis of bioactive urolithin derivatives . Its molecular formula is C16H14O6 with a molecular weight of 302.28 g/mol, featuring a melting point of 256-258°C and a predicted pKa of 8.43 . The trimethoxy protection renders it more lipophilic and synthetically tractable, enabling its use in the preparation of Urolithin M6 and related analogs with potential lactate dehydrogenase A (LDH-A) inhibitory activity, positioning it as a valuable research tool for studying cancer metabolism and gut microbiota-derived metabolites [1].

8,9,10-Trimethoxy Urolithin M6 vs. Other Urolithins: Why Generic Substitution is Not Advisable


Generic substitution of urolithin analogs is scientifically unsound due to profound structure-dependent variations in biological activity. 8,9,10-Trimethoxy Urolithin M6 is a protected intermediate, not a direct bioactive entity; its value lies in its ability to yield Urolithin M6, a specific galloflavin mimetic with demonstrated LDH-A inhibitory activity (IC50 = 36 ± 3 μM) and antiproliferative effects (IC50 = 25 ± 2 μM) in Raji cells [1]. In contrast, other urolithins like Urolithin A, Urolithin B, or methylated urolithins exhibit significantly different or even absent bioactivity profiles [2]. The trimethoxy protection in 8,9,10-Trimethoxy Urolithin M6 is critical for synthetic applications, as it shields reactive hydroxyl groups during chemical transformations, a feature absent in unprotected urolithins. Therefore, substituting this compound with another urolithin or an alternative LDH-A inhibitor would fundamentally alter the research outcome, making it essential to procure the specific intermediate for studies requiring the generation of Urolithin M6 or its analogs.

8,9,10-Trimethoxy Urolithin M6: Quantified Differentiation Evidence for Scientific Procurement


Comparative Lactate Dehydrogenase A (LDH-A) Inhibition: Urolithin M6 vs. Galloflavin

Urolithin M6 (UM6), the deprotected product of 8,9,10-Trimethoxy Urolithin M6, has been identified as a putative galloflavin mimetic. It exerts a significant inhibitory effect on lactate production in Raji cells, a measure of LDH-A activity, with an IC50 of 36 ± 3 μM [1]. In comparison, galloflavin, a known LDH-A inhibitor, demonstrates LDH-A inhibition with a Ki of 5.46 μM [2]. While galloflavin exhibits higher potency, UM6 offers a simpler, more synthetically accessible scaffold, overcoming the poor physicochemical properties of galloflavin [3].

Cancer Metabolism LDH-A Inhibition Warburg Effect

Comparative Antiproliferative Activity: Urolithin M6 vs. Galloflavin

Urolithin M6 (UM6) demonstrates potent antiproliferative activity against Raji cells, with an IC50 of 25 ± 2 μM [1]. While specific IC50 data for galloflavin in the same cell line is not directly comparable, galloflavin is known to inhibit cell growth in various cancer models [2]. The quantitative data for UM6 provides a clear benchmark for its antiproliferative potential, directly attributable to the compound derived from 8,9,10-Trimethoxy Urolithin M6.

Cancer Cell Proliferation Antiproliferative Raji Cells

DPPH Radical Scavenging Activity: Urolithin M6 vs. Ellagic Acid and Other Urolithins

In a comparative in vitro study, Urolithin M6 (Uro-M6), ellagic acid (EA), and Urolithin M5 (Uro-M5) were identified as exhibiting superior DPPH radical scavenging activity compared to other urolithins [1]. While specific IC50 values are not provided in the abstract, the study clearly demonstrates that Uro-M6 belongs to the top-tier of urolithins for DPPH scavenging, alongside EA and Uro-M5, and outperforms Urolithin D, Urolithin A, and Urolithin B in this assay.

Antioxidant Activity DPPH Assay Free Radical Scavenging

α-Glucosidase Inhibitory Activity: Urolithin M6 vs. Urolithin M5 and Ellagic Acid

In the same comparative study, Urolithin M6 (Uro-M6) demonstrated moderate α-glucosidase inhibitory activity, but was significantly less potent than ellagic acid (EA) and Urolithin M5 (Uro-M5), which showed preferable inhibition [1]. This differential activity highlights the importance of hydroxyl group positioning, with C-8 OH contributing greatly to α-glucosidase inhibition [1].

α-Glucosidase Inhibition Diabetes Research Enzyme Inhibition

8,9,10-Trimethoxy Urolithin M6: Optimal Research and Industrial Application Scenarios


Synthesis of Urolithin M6 for Cancer Metabolism Studies

Researchers investigating LDH-A inhibition and the Warburg effect in cancer can use 8,9,10-Trimethoxy Urolithin M6 as a key intermediate to synthesize Urolithin M6. The resulting UM6 exhibits LDH-A inhibitory activity with an IC50 of 36 ± 3 μM in Raji cells and antiproliferative effects (IC50 25 ± 2 μM), providing a defined pharmacological profile for mechanistic studies [1].

Preparation of Urolithin M6 as a Galloflavin Mimetic Scaffold

For projects aiming to develop improved LDH-A inhibitors, 8,9,10-Trimethoxy Urolithin M6 serves as the precursor to a galloflavin mimetic scaffold. Urolithin M6 reproduces the pharmacophore of galloflavin on a simpler, more synthetically accessible core, enabling structure-activity relationship (SAR) studies [2].

Antioxidant Mechanism Studies Requiring Potent DPPH Scavengers

8,9,10-Trimethoxy Urolithin M6 is the appropriate starting material for generating Urolithin M6, which demonstrates superior DPPH radical scavenging activity among urolithins [3]. This makes it suitable for studies focused on oxidative stress and free radical biology.

α-Glucosidase Inhibition Research with Specific Urolithin Profiles

In diabetes or metabolic disorder research, the use of 8,9,10-Trimethoxy Urolithin M6 ensures the production of a urolithin with a defined, moderate α-glucosidase inhibitory profile, distinct from the more potent EA and Uro-M5 [3]. This is critical for studies aiming to dissect the contribution of specific urolithin metabolites.

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